An In-depth Technical Guide to 2-Amino-4,6-dimethylphenol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Amino-4,6-dimethylphenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethylphenol is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising a phenol ring with an amino group and two methyl substituents, make it a versatile building block for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-4,6-dimethylphenol, detailed protocols for its synthesis and analysis, and an exploration of its applications, particularly in the realm of drug discovery and development.
Compound Identification and Nomenclature
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IUPAC Name: 2-Amino-4,6-dimethylphenol
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CAS Number: 41458-65-5
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Molecular Formula: C₈H₁₁NO[1]
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Molecular Weight: 137.18 g/mol [1]
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Synonyms: 6-Amino-2,4-xylenol, 2,4-Dimethyl-6-aminophenol, 2-Hydroxy-3,5-dimethylaniline
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-4,6-dimethylphenol is essential for its handling, application in synthesis, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Physical State | Solid at room temperature | |
| Melting Point | 130 °C | [1] |
| Boiling Point | 244.7 ± 28.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| pKa (predicted) | 10.42 ± 0.23 | |
| Solubility | While specific quantitative data is limited, aminophenols generally exhibit solubility in organic solvents such as methanol, ethanol, and acetone. Solubility in water is expected to be limited but can be influenced by pH. |
Chemical Reactivity and Synthesis
The reactivity of 2-Amino-4,6-dimethylphenol is dictated by the interplay of its hydroxyl and amino functional groups, as well as the electron-donating methyl groups on the aromatic ring. The amino group can undergo diazotization, acylation, and alkylation reactions, while the phenolic hydroxyl group can be alkylated or acylated.
Synthesis of 2-Amino-4,6-dimethylphenol
A common and effective method for the synthesis of 2-Amino-4,6-dimethylphenol is the reduction of the corresponding nitro compound, 4,6-dimethyl-2-nitrophenol. This transformation can be achieved using various reducing agents. Below is a representative protocol adapted from general procedures for the reduction of nitrophenols.
Reaction Scheme:
Caption: Synthesis of 2-Amino-4,6-dimethylphenol via reduction.
Experimental Protocol: Reduction of 4,6-Dimethyl-2-nitrophenol
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, suspend 4,6-dimethyl-2-nitrophenol (1 equivalent) in a suitable solvent such as water or ethanol.
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Addition of Reducing Agent:
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Method A (Sodium Sulfide): Add a solution of sodium sulfide (approximately 3-4 equivalents) in water to the stirred suspension. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature, often between 60-80°C.[2]
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Method B (Catalytic Hydrogenation): Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to a solution of the nitro compound in ethanol or methanol. The flask is then evacuated and filled with hydrogen gas (from a balloon or a hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC).
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Method C (Tin and Hydrochloric Acid): Add granulated tin (2-3 equivalents) to the suspension of the nitro compound, followed by the slow addition of concentrated hydrochloric acid. The reaction is exothermic and should be controlled with an ice bath.
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Reaction Monitoring: The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
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Work-up and Purification:
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For Method A: After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product. The crude product can be collected by filtration.[2]
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For Method B: Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.
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For Method C: After the reaction, carefully neutralize the excess acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
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Purification: The crude 2-Amino-4,6-dimethylphenol can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure product.
Analytical Characterization
Accurate characterization of 2-Amino-4,6-dimethylphenol is crucial for quality control and for confirming its structure. A combination of spectroscopic techniques is typically employed.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 2-Amino-4,6-dimethylphenol.
Typical HPLC Conditions:
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Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH).
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Detection: UV-Vis detector at a wavelength determined by the UV spectrum of the compound.
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
Caption: General workflow for HPLC analysis.
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, the amino protons, and the hydroxyl proton. The aromatic protons will likely appear as singlets due to their substitution pattern. The chemical shifts of the -NH₂ and -OH protons can be broad and their positions may vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons attached to the oxygen and nitrogen atoms appearing at lower field.
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present. Key expected absorptions include:
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Broad O-H stretching vibration (phenol) around 3200-3600 cm⁻¹.
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N-H stretching vibrations (primary amine) in the region of 3300-3500 cm⁻¹.
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C-N stretching vibrations around 1250-1350 cm⁻¹.
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C-O stretching vibrations around 1200-1260 cm⁻¹.
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Aromatic C-H and C=C stretching vibrations.
4.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 137. The fragmentation pattern would likely involve the loss of methyl groups or other characteristic fragments.
Applications in Drug Development
2-Amino-4,6-dimethylphenol serves as a valuable intermediate in the synthesis of pharmacologically active molecules. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds. While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents.
The aminophenol scaffold is a key component in a range of pharmaceuticals. For instance, derivatives of aminophenols have been investigated for their analgesic, anti-inflammatory, and antioxidant properties. The presence of the methyl groups in 2-Amino-4,6-dimethylphenol can influence the lipophilicity and metabolic stability of the resulting drug candidates, which are critical parameters in drug design.
The amino group provides a handle for the introduction of various side chains and functional groups through amide bond formation or other coupling reactions, allowing for the exploration of structure-activity relationships (SAR). Similarly, the hydroxyl group can be modified to generate ethers or esters, further expanding the chemical diversity of potential drug candidates.
Safety and Handling
2-Amino-4,6-dimethylphenol is a hazardous chemical and should be handled with appropriate safety precautions.
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Hazard Statements: Toxic if swallowed, in contact with skin, and if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.
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Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
2-Amino-4,6-dimethylphenol is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for the construction of novel molecular entities. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and a summary of analytical techniques for its characterization. Further research into the pharmacological activities of derivatives of 2-Amino-4,6-dimethylphenol is warranted to fully explore its potential in the development of new therapeutic agents.
References
-
Organic Syntheses Procedure. 2-amino-4-nitrophenol. [Link]
-
PubChem. 4-Amino-2,6-dimethylphenol. [Link]
-
NIST. Phenol, 2,4,6-tris[(dimethylamino)methyl]-. [Link]
-
MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
-
RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. [Link]
-
Scribd. 2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol. [Link]
- Google Patents.
-
MDPI. Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. [Link]
-
PubMed. Catalytic reduction of 4-nitrophenol over Ni-Pd nanodimers supported on nitrogen-doped reduced graphene oxide. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
PubChem. 2,6-Dimethylphenol. [Link]
-
ResearchGate. Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. [Link]
-
MDPI. High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. [Link]
-
Science.gov. pharmacologically active derivatives: Topics by Science.gov. [Link]
-
PubChem. 2-Amino-4,5-dimethylphenol. [Link]
-
Indian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]
-
PubMed. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. [Link]
-
PMC. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
-
Medizinische Fakultät Münster. Amino acids. [Link]
-
NIST. Phenol, 2,6-dimethyl-. [Link]
